molecular formula C17H18FN5O3 B2355057 7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 442555-96-6

7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2355057
CAS RN: 442555-96-6
M. Wt: 359.361
InChI Key: IRYUBONCHNVJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Applications in Neurological Research

  • Compounds with similar structures to 7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione have been studied for their potential applications in neurodegenerative diseases. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones showed potential as multitarget drugs for neurodegenerative diseases, demonstrating dual-target-directed adenosine receptor antagonism and monoamine oxidase inhibition (Brunschweiger et al., 2014).

Applications in Antidepressant Research

  • A derivative, 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrated antidepressant activity, indicating the therapeutic potential of similar purine derivatives (Khaliullin et al., 2018).

Antibacterial and Antifungal Applications

  • Purine connected piperazine derivatives, closely related to the query compound, have shown promise as potent inhibitors of Mycobacterium tuberculosis, which suggests potential applications in antibacterial research (Konduri et al., 2020).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYUBONCHNVJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

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